molecular formula C8H12N2O B13499769 3-(4-Methyl-1h-pyrazol-1-yl)butan-2-one

3-(4-Methyl-1h-pyrazol-1-yl)butan-2-one

Cat. No.: B13499769
M. Wt: 152.19 g/mol
InChI Key: VBQPBFSJKPXTMK-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one is an organic compound with the molecular formula C8H12N2O It is a pyrazole derivative, characterized by a pyrazole ring attached to a butanone moiety

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one

Uniqueness

3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the pyrazole ring can affect the compound’s electronic properties and its interactions with molecular targets .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(4-methylpyrazol-1-yl)butan-2-one

InChI

InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7(2)8(3)11/h4-5,7H,1-3H3

InChI Key

VBQPBFSJKPXTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)C

Origin of Product

United States

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